molecular formula C15H12OS B8741990 Benzo[b]thiophene,4-(4-methoxyphenyl)-

Benzo[b]thiophene,4-(4-methoxyphenyl)-

Cat. No. B8741990
M. Wt: 240.3 g/mol
InChI Key: AGFAPCMMDPGWSG-UHFFFAOYSA-N
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Patent
US07157491B2

Procedure details

A mixture of trifluoromethanesulfonic acid 4,5-dihydro-1-benzothiophene-4-yl ester (9.0 g, 31.7 mmol), Na2CO3 (39.6 ml 2 N aqueous, 79.2 mmol), Pd(PPh3)4 (1.83 g, 1.6 mmol), 4-methoxyboronic acid (5.78 mg, 38.03 mmol), and ethylene glycol dimethyl ether (350 ml) was heated to reflux for 6 h. The reaction was cooled, diluted with EtOAc and the layers separated. The organic layer was dried over anhydrous Na2SO4, passed through a silica plug and concentrated to 5.0 g solid (1.44:1 ratio of desired to [6,7,6′,7′-tetrahydro-[4,4′]bi[benzo[b]thiophenyl]). This material was dissolved in toluene (50 ml) and activated MnO2 (4.5 g) was added. The mixture was refluxed overnight, cooled, filtered, and concentrated to afford a 5 g solid (1.4:1 ratio of [4,4′]bi[benzo[b]thiophenyl] to desired). Column chromatography (3:97 EtOAc/hexanes) managed to isolate 880 mg of pure product: 1H NMR (300 MHz, DMSO-d6): δ 3.83 (3H, s), 7.09 (2H, d, J=8.6 Hz), 7.33 (1H, d, J=7.2 Hz), 7.40–7.45 (2H, m), 7.51 (2H, d, J=8.7 Hz), 7.79 (1H, d, J=5.5 Hz), 7.99 (1H, d, J=8.0 Hz).
Name
trifluoromethanesulfonic acid 4,5-dihydro-1-benzothiophene-4-yl ester
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
39.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
4-methoxyboronic acid
Quantity
5.78 mg
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH2:8][CH:9](OS(C(F)(F)F)(=O)=O)[C:4]=2[CH:3]=[CH:2]1.C([O-])([O-])=O.[Na+].[Na+].CO[CH2:26][CH2:27][O:28][CH3:29]>CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:29][O:28][C:27]1[CH:5]=[CH:4][C:3]([C:9]2[C:4]3[CH:3]=[CH:2][S:1][C:5]=3[CH:6]=[CH:7][CH:8]=2)=[CH:2][CH:26]=1 |f:1.2.3,^1:39,41,60,79|

Inputs

Step One
Name
trifluoromethanesulfonic acid 4,5-dihydro-1-benzothiophene-4-yl ester
Quantity
9 g
Type
reactant
Smiles
S1C=CC2=C1C=CCC2OS(=O)(=O)C(F)(F)F
Name
Quantity
39.6 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
4-methoxyboronic acid
Quantity
5.78 mg
Type
reactant
Smiles
Name
Quantity
350 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
1.83 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 5.0 g solid (1.44:1 ratio
DISSOLUTION
Type
DISSOLUTION
Details
This material was dissolved in toluene (50 ml)
ADDITION
Type
ADDITION
Details
activated MnO2 (4.5 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=CC2=C1C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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